Ethyl 2-cyanopropanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates was achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex. The process allowed for the separation and structural determination of E- and Z-isomers via X-ray crystallography, showcasing the influence of steric hindrance around the tetrasubstituted alkene moiety. This method provides moderate yields and insights into the reaction mechanism, highlighting the catalytic role of the Ru complex in C=C bond migration and condensation reaction facilitation (Seino et al., 2017).
Molecular Structure Analysis
The molecular structure of ethyl 2-cyanopropanoate derivatives has been extensively analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies reveal the geometric parameters, including bond lengths and angles, and the presence of specific isomers. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates the enamine tautomer in its solid-state structure, emphasizing the cis configuration of the cyano and phenyl groups and detailing the bond distances within the molecule (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 2-cyanopropanoate's reactivity has been explored in various chemical reactions, including its role in the synthesis of imidazoles and imidazolines from 1,2-diamines, where it reacts stereoselectively at room temperature. This versatility is further demonstrated in the formation of heterocycles, showcasing its utility in organic synthesis and potential in pharmaceutical chemistry (Lönnqvist et al., 2002).
Physical Properties Analysis
The physical properties of ethyl 2-cyanopropanoate and its derivatives, such as solubility, melting point, and crystalline structure, have been detailed. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals a twist-boat conformation of the six-membered 1,3-dithiane ring, illustrating the compound's structural features and intermolecular interactions within the crystal lattice (Boukhedena et al., 2018).
Scientific Research Applications
1. Solvent Applications in Supercritical Media
Ethyl lactate, closely related to ethyl 2-cyanopropanoate, is gaining attention as an eco-friendly solvent. It's especially useful in food, pharmaceuticals, and fine chemicals industries. Its potential extends to supercritical media chemical reactions and as a co-solvent in supercritical extraction and antisolvent precipitation processes. Understanding its phase behavior with CO2 is crucial for process design in these areas (Bermejo et al., 2013).
2. Crystal Packing and Molecular Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a variant of ethyl 2-cyanopropanoate, has been studied for its unique crystal packing. It utilizes nontraditional N⋯π and O⋯π interactions, forming distinctive structural motifs. This knowledge can aid in the development of new materials and understanding molecular interactions (Zhang, Wu, & Zhang, 2011).
3. Proton Magnetic Resonance Studies
Proton magnetic resonance (PMR) has been applied to study isomeric forms of ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, another derivative of ethyl 2-cyanopropanoate. This technique helps in understanding the geometric structure of isomers, providing insights into molecular structure and behavior (Giralt, López, & Álvarez, 1975).
4. Use in Lipase-Catalysed Resolutions
Ethyl variants, like S-ethyl thiooctanoate, have been successfully used as acyl donors in the lipase-catalyzed resolution of secondary alcohols. This demonstrates the versatility of ethyl derivatives in biochemical applications, particularly in enzymatic processes (Frykman et al., 1993).
5. Exploration in Fruity Fermented Flavors
Research has identified compounds like ethyl 2-methylpropanoate as responsible for fruity fermented flavors in products like peanuts. This highlights the role of ethyl derivatives in flavor and fragrance industries (Greene, Sanders, & Drake, 2008).
Safety And Hazards
Ethyl 2-cyanopropanoate is toxic if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . In case of accidental ingestion or contact with eyes, immediate medical attention should be sought .
properties
IUPAC Name |
ethyl 2-cyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRVXYXORIINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313963 | |
Record name | Ethyl 2-cyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanopropanoate | |
CAS RN |
1572-99-2 | |
Record name | Ethyl 2-cyanopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyanopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1572-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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